molecular formula C14H21Cl3N4 B1405770 2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride CAS No. 1987680-73-8

2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Cat. No. B1405770
M. Wt: 351.7 g/mol
InChI Key: TUOHDNMGWWDMDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atoms, imidazole shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Inhibition and Enzyme Selectivity

Compounds with imidazole and pyridine structures have been identified as potent and selective inhibitors for various cytochrome P450 (CYP) isoforms in human liver microsomes. These compounds play a crucial role in understanding drug-drug interactions by inhibiting specific CYP isoforms responsible for the metabolism of a broad range of drugs. The selectivity and potency of these inhibitors are vital for phenotyping studies to predict potential drug interactions (Khojasteh et al., 2011).

Biological and Medicinal Applications

The design and synthesis of compounds with imidazole scaffolds, including imidazopyridine derivatives, have been the focus of research due to their selective inhibition of enzymes and receptors, such as the p38 mitogen-activated protein (MAP) kinase. These compounds are known for their roles in reducing proinflammatory cytokine release, suggesting their potential in treating inflammation-related diseases (Scior et al., 2011).

Moreover, heterocyclic N-oxide derivatives, including those synthesized from imidazole, have shown significant potential in organic synthesis, catalysis, and drug development due to their biological importance and versatility as synthetic intermediates. These compounds have been explored for their anticancer, antibacterial, anti-inflammatory activities among others, highlighting the diverse potential of heterocyclic compounds in medicinal chemistry (Li et al., 2019).

Future Directions

Given the broad range of chemical and biological properties of imidazole, it continues to be an area of active research, particularly in the development of new drugs .

properties

IUPAC Name

2-[(2-piperidin-3-ylimidazol-1-yl)methyl]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.3ClH/c1-2-7-16-13(5-1)11-18-9-8-17-14(18)12-4-3-6-15-10-12;;;/h1-2,5,7-9,12,15H,3-4,6,10-11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOHDNMGWWDMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
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2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
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2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

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